REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([S:12][CH3:13])[NH:6][C:5]2=O.N1C=CC=CC=1.O=P(Cl)(Cl)[Cl:23]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([S:12][CH3:13])[N:6]=[C:5]2[Cl:23]
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Name
|
|
Quantity
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0.65 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(NC(=NC2=CC1)SC)=O
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Name
|
|
Quantity
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6.2 mL
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Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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10 μL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to rt
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Type
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CONCENTRATION
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Details
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and concentrated under reduced pressure
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Type
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ADDITION
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Details
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A saturated solution of 50 mL of aqueous NaHCO3 was added to the crude solid
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Type
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EXTRACTION
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Details
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the mixture was extracted with 50 mL of EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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purified by chromatography on a silica gel column
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Type
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WASH
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Details
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Elution with n-heptane/EtOAc (4:1) as eluent
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC(=NC2=CC1)SC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |